Butyl sorbate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19181. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

butyl (2E,4E)-hexa-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-3-5-7-8-10(11)12-9-6-4-2/h3,5,7-8H,4,6,9H2,1-2H3/b5-3+,8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVZKPKDMFXESQ-VSAQMIDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=CC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)/C=C/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305286 | |

| Record name | Butyl (2E,4E)-2,4-hexadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7367-78-4 | |

| Record name | Butyl (2E,4E)-2,4-hexadienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7367-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl sorbate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7367-78-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl (2E,4E)-2,4-hexadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl (E,E)-hexa-2,4-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL SORBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGD652VR5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Butyl Sorbate: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl sorbate, also known as butyl (2E,4E)-hexa-2,4-dienoate, is an organic compound belonging to the sorbate family of esters.[1] It is synthesized from sorbic acid and n-butanol.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of this compound, with a focus on its applications relevant to research and development. Its primary use is as a preservative in food, beverages, and personal care products due to its antimicrobial properties against a range of bacteria, yeasts, and molds.[1][3] This activity helps to extend the shelf life of various products.[3] this compound is also explored as an excipient in pharmaceutical formulations to enhance drug solubility and bioavailability.[2]

Chemical Structure and Identification

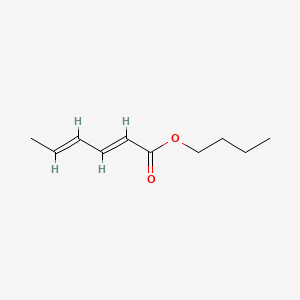

This compound is the butyl ester of sorbic acid. The molecule features a six-carbon chain with two conjugated double bonds in the trans configuration, which is crucial for its biological activity.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | butyl (2E,4E)-hexa-2,4-dienoate | [4] |

| CAS Number | 7367-78-4 | [5] |

| Molecular Formula | C10H16O2 | [5] |

| SMILES | CCCCOC(=O)/C=C/C=C/C | [4] |

| InChI Key | SCVZKPKDMFXESQ-VSAQMIDASA-N | [5] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its application in various fields, including its function as a preservative and its potential use in drug delivery systems. A summary of these properties is presented in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit | Source(s) |

| Molecular Weight | 168.23 | g/mol | [3] |

| Appearance | Colorless clear liquid (estimated) | - | [6] |

| Boiling Point | 221.00 to 223.00 @ 760.00 mm Hg | °C | [6] |

| 226.5 | °C | [3] | |

| Melting Point | 120-140 | °C | [3][7][8][9] |

| Density | 0.9216 @ 20 °C | g/cm³ | [3][7][8] |

| 0.912 | g/cm³ | ||

| Solubility in Water | 81.27 @ 25 °C (estimated) | mg/L | [6] |

| 1.6 @ 29 ºC | mg/L | ||

| Solubility in Organic Solvents | Soluble in alcohol | - | [6] |

| Vapor Pressure | 0.081 @ 25.00 °C (estimated) | mmHg | [6] |

| 0.0815 @ 25°C | mmHg | [3][10] | |

| Flash Point | 97.22 | °C | [6] |

| 97.5 | °C | [3][10] | |

| Refractive Index | 1.4875 @ 20°C (589.3 nm) | - | [3][8] |

| 1.457 | - | [10] | |

| LogP (o/w) | 3.435 (estimated) | - | [6][8] |

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is through the esterification of sorbic acid with n-butanol.[11] Alternative methods, such as reacting 1-bromobutane with potassium sorbate, have also been reported.

A general experimental workflow for the synthesis via acid-catalyzed esterification is outlined below.

Caption: Synthesis of this compound via esterification.

Detailed Methodology for Acid-Catalyzed Esterification:

A method for preparing this compound involves the reaction of sorbic acid with n-butanol.[12] Toluene can be used as a water-carrying agent, and p-toluenesulfonic acid can serve as the catalyst.[12] The reaction is carried out under negative pressure (37.3 kPa to 61.3 kPa) to facilitate the removal of water, which drives the reaction towards the formation of the ester.[12] The molar ratio of sorbic acid to n-butanol is typically in the range of 1:1.0 to 1:2.5.[12] Conducting the reaction under negative pressure has been shown to significantly improve the yield of this compound by reducing polymerization that can occur at higher temperatures under normal atmospheric pressure.[12] Following the reaction, the mixture is typically neutralized, washed with water to remove the catalyst and any unreacted acid, and the crude product is then purified, commonly by distillation under reduced pressure.

Analysis of this compound

Gas chromatography (GC) is a primary analytical technique for the characterization and purity assessment of this compound.[11] When coupled with a mass spectrometer (GC-MS), it allows for detailed analysis of the compound and any potential impurities.[11]

General Gas Chromatography (GC) Protocol:

While specific parameters can vary depending on the instrument and column used, a general protocol for the analysis of this compound would involve the following steps:

-

Sample Preparation: The this compound sample is typically dissolved in a suitable volatile solvent, such as hexane.

-

Injection: A small volume of the prepared sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column. For this compound, a non-polar column like RTX-5 or a polar column such as Supelcowax-10 can be used.[13]

-

Detection: As the separated components exit the column, they are detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS).

-

Data Analysis: The resulting chromatogram shows peaks corresponding to each component. The retention time is used for identification, and the peak area can be used for quantification.

The NIST WebBook provides Kovats retention indices for this compound on both non-polar (1258) and polar (1694) columns, which can be used for its identification in complex mixtures.[4]

Biological Activity and Applications

The primary biological activity of this compound is its antimicrobial action. It is effective against a broad spectrum of molds, yeasts, and some bacteria, making it a valuable preservative in the food, beverage, and cosmetic industries.[1][3]

The antimicrobial mechanism of sorbates is believed to involve the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.[11] The undissociated form of the acid is considered the active component, which explains why its efficacy is dependent on the pH of the medium.[11]

In the context of drug development, this compound's lipophilic nature makes it a candidate for use as an excipient.[2] It has the potential to enhance the solubility of poorly water-soluble drugs and improve their bioavailability.[2] Research has also explored its role in modulating the release profile of drugs from various delivery systems.[2]

Conclusion

This compound is a well-characterized compound with established applications as a preservative and emerging potential in the pharmaceutical sciences. Its chemical structure, particularly the conjugated double bond system, is key to its antimicrobial activity. The synthesis and analysis of this compound are straightforward, with well-documented protocols. For researchers and drug development professionals, understanding the physicochemical properties and biological activities of this compound is essential for leveraging its potential in new formulations and applications.

References

- 1. This compound (CAS 7367-78-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Buy this compound | 7367-78-4 [smolecule.com]

- 3. Cas 7367-78-4,this compound | lookchem [lookchem.com]

- 4. This compound | C10H16O2 | CID 5369076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound, 7367-78-4 [thegoodscentscompany.com]

- 7. This compound - CD Formulation [formulationbio.com]

- 8. This compound | 7367-78-4 [amp.chemicalbook.com]

- 9. This compound | 7367-78-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. chemnet.com [chemnet.com]

- 11. nbinno.com [nbinno.com]

- 12. CN101781207A - Method for preparing this compound - Google Patents [patents.google.com]

- 13. This compound [webbook.nist.gov]

Butyl sorbate CAS number 7367-78-4

An In-depth Technical Guide to Butyl Sorbate (CAS 7367-78-4)

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS 7367-78-4), the butyl ester of 2,4-hexadienoic acid, is a chemical compound with established applications as a preservative in the food, beverage, and personal care industries.[1] Its antimicrobial properties, effective against a range of molds, yeasts, and bacteria, are central to its utility.[1] This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical and physical properties, synthesis, analytical methodologies, and mechanism of action. While detailed experimental protocols and extensive quantitative biological data for this compound are not widely published, this document presents generalized procedures based on related compounds and established chemical principles to guide researchers. This guide is intended to serve as a foundational resource for scientific and drug development professionals interested in this compound.

Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C10H16O2.[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | butyl (2E,4E)-hexa-2,4-dienoate | [3] |

| Synonyms | n-Butyl sorbate, Butyl 2,4-hexadienoate | [4] |

| CAS Number | 7367-78-4 | [2] |

| Molecular Formula | C10H16O2 | [2] |

| Molecular Weight | 168.23 g/mol | [2] |

| Appearance | Colorless clear liquid (estimated) | [3] |

| Boiling Point | 221.00 to 223.00 °C @ 760.00 mm Hg | [3] |

| Melting Point | 120-140 °C (Note: This wide range suggests it may be a decomposition or boiling range under specific conditions rather than a true melting point) | [2] |

| Flash Point | 97.22 °C (207.00 °F) TCC | [3] |

| Density | 0.912 g/cm³ | [2] |

| Refractive Index | 1.457 | [2] |

| Solubility | Soluble in alcohol; Insoluble in water (81.27 mg/L @ 25 °C estimated) | [3] |

| logP (o/w) | 3.435 (estimated) | [3] |

Spectroscopic Data: Spectroscopic data for this compound is available, providing the basis for its analytical characterization.

-

Mass Spectrometry (MS): Electron ionization mass spectra are available in public databases.[2]

-

Infrared (IR) Spectroscopy: IR spectra for the liquid film are available.[2][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR data in CDCl3 have been reported.[2]

Synthesis of this compound

The primary method for synthesizing this compound is the esterification of sorbic acid with n-butanol.[6] Alternative methods have also been described in patent literature.

Acid-Catalyzed Esterification

A common laboratory and industrial synthesis involves the Fischer esterification of sorbic acid and n-butanol, typically using an acid catalyst. A patented method describes the use of p-toluenesulfonic acid as a catalyst with toluene as a water-carrying agent under negative pressure to drive the reaction to completion by removing water as it is formed.[4]

Disclaimer: The following is a generalized protocol based on standard esterification procedures and patent literature.[4][7] Optimization is required for specific laboratory conditions.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add sorbic acid (1.0 eq), n-butanol (1.1-1.5 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene, approximately 2-3 mL per gram of sorbic acid).

-

Catalyst Addition: Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (e.g., 0.02-0.05 eq).

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected or by analytical techniques such as TLC or GC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.[8]

Enzymatic Synthesis

Enzymatic synthesis using lipases presents a greener alternative to acid catalysis, allowing for milder reaction conditions.[6] Lipases, such as those from Candida antarctica (e.g., Novozym 435), can be used to catalyze the esterification in a solvent or solvent-free system.[9]

Disclaimer: This is a generalized protocol based on lipase-catalyzed esterifications of similar compounds.[10][11][12] Specific conditions will depend on the enzyme used.

-

Reaction Setup: In a suitable reaction vessel, combine sorbic acid and n-butanol. The reaction can be run in a solvent-free system or in an appropriate organic solvent (e.g., hexane).

-

Enzyme Addition: Add the lipase preparation (e.g., 5-10% by weight of the substrates).

-

Reaction: Incubate the mixture at a suitable temperature for the enzyme (e.g., 30-60°C) with agitation. Monitor the reaction progress by GC or HPLC.

-

Enzyme Removal and Product Isolation: After the desired conversion is reached, remove the immobilized enzyme by filtration. If a solvent was used, it can be removed under reduced pressure. The product can be further purified if necessary, for example, by vacuum distillation.

Caption: Synthesis of this compound via Esterification.

Analytical Methods

The analysis of this compound is crucial for quality control and research purposes. Chromatographic techniques are most commonly employed.

Gas Chromatography (GC)

GC and GC-MS are well-suited for the analysis of the relatively volatile this compound.[6] The NIST Chemistry WebBook provides some parameters for GC analysis.[13]

Disclaimer: The following is a representative protocol.[14] Method development and validation are required for specific applications.

-

Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., ZB-5MS or equivalent).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 40-50°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C.

-

Injector: Split/splitless injector at a temperature of 250°C.

-

Detector: A mass spectrometer operating in electron ionization (EI) mode, scanning a mass range of, for example, 35-350 amu.

High-Performance Liquid Chromatography (HPLC)

-

Column: Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate buffer at pH 4.3) and an organic modifier (e.g., acetonitrile).[18]

-

Elution: Isocratic or gradient elution can be used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the sorbate chromophore (around 235 nm).[18]

-

Sample Preparation: Liquid samples may be diluted with the mobile phase, while solid or semi-solid samples may require extraction followed by filtration.[16]

Caption: Generalized Analytical Workflow for this compound.

Antimicrobial Activity and Mechanism of Action

Sorbates, including this compound, are known for their antimicrobial activity, primarily against yeasts and molds, and to a lesser extent, bacteria.[20]

Mechanism of Action

The antimicrobial action of sorbates is largely attributed to the undissociated form of the acid, which is more prevalent at lower pH values.[20] The lipophilic nature of the undissociated molecule allows it to pass through the microbial cell membrane.[21] Once inside the cytoplasm, where the pH is typically higher, the acid dissociates, leading to a decrease in intracellular pH and disruption of metabolic processes.[22] Key proposed mechanisms include:

-

Disruption of Cell Membranes: Interference with the structure and function of the cell membrane.[6]

-

Inhibition of Enzymes: Sorbates can inhibit various enzymes involved in cellular metabolism.[9]

-

Interference with Spore Germination: Sorbates have been shown to inhibit the germination of bacterial spores.[20]

References

- 1. Toxicology of sorbic acid and sorbates. | Semantic Scholar [semanticscholar.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound, 7367-78-4 [thegoodscentscompany.com]

- 4. CN101781207A - Method for preparing this compound - Google Patents [patents.google.com]

- 5. This compound [webbook.nist.gov]

- 6. nbinno.com [nbinno.com]

- 7. m.youtube.com [m.youtube.com]

- 8. CN101914015B - Preparation and purification method of butyl stearate - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound [webbook.nist.gov]

- 14. Stability control for breath analysis using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. helixchrom.com [helixchrom.com]

- 16. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. njlabs.com [njlabs.com]

- 18. ajast.net [ajast.net]

- 19. HPLC Method for Analysis of Potassium Sorbate on Newcrom BH Column | SIELC Technologies [sielc.com]

- 20. cdn.homebrewtalk.com [cdn.homebrewtalk.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to Butyl Sorbate

For professionals in research, science, and drug development, a thorough understanding of chemical compounds is paramount. This guide provides a detailed overview of butyl sorbate, covering its fundamental chemical properties, a method for its synthesis, and its mechanism of action as an antimicrobial agent.

Core Chemical and Physical Properties

This compound, also known as butyl 2,4-hexadienoate, is the ester of sorbic acid and butanol.[1] It is recognized for its use as a preservative in various products, leveraging its ability to inhibit the growth of bacteria, yeast, and mold.[1]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C₁₀H₁₆O₂ | |

| Molecular Weight | 168.23 | g/mol |

| CAS Number | 7367-78-4 | |

| Density | 0.9216 | g/cm³ (at 20 °C) |

| Boiling Point | 226.5 | °C (at 760 mmHg) |

| Melting Point | 120-140 | °C |

| Flash Point | 97.5 | °C |

| Refractive Index | 1.4875 | (at 20°C) |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is commonly achieved through the esterification of sorbic acid with n-butanol.[1] A patented method highlights a procedure that enhances the reaction yield by operating under negative pressure.[2]

Objective: To synthesize this compound via acid-catalyzed esterification of sorbic acid and n-butanol.

Materials:

-

Sorbic Acid

-

n-butanol

-

p-toluenesulfonic acid (catalyst)

-

Toluene (water-carrying agent)

Procedure:

-

The reaction is set up with sorbic acid and n-butanol, with a molar ratio of sorbic acid to n-butanol ranging from 1:1.0 to 1:2.5.[2] A more specific molar ratio of 1:1.1 to 1:1.5 is also suggested.[2]

-

Toluene is introduced into the reaction mixture to act as a water-carrying agent, forming an azeotrope with the water produced during the esterification.[2]

-

P-toluenesulfonic acid is added as a catalyst to facilitate the reaction.[2]

-

The reaction is conducted under a negative pressure of 37.3 kPa to 61.3 kPa.[2] This reduction in pressure aids in the removal of water, which in turn helps to drive the reaction towards the formation of the ester product and reduces the potential for polymerization of sorbic acid at high temperatures.[2]

-

The continuous removal of water via the toluene azeotrope under negative pressure increases the reaction speed and shortens the overall reaction time, leading to a higher yield of this compound.[2]

Antimicrobial Mechanism of Action

The preservative efficacy of this compound stems from its ability to disrupt microbial cellular functions. The primary mechanism is understood to be the interference with microbial cell membranes and essential metabolic pathways.[1] It is believed that the undissociated form of the acid is the active antimicrobial component, which explains why its effectiveness is dependent on the pH of the environment.[1] By disrupting these fundamental cellular processes, this compound effectively inhibits the growth and proliferation of a wide range of microorganisms.

Visualizing the Synthesis Workflow

To further elucidate the synthesis process, the following diagram illustrates the experimental workflow for the production of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Butyl Sorbate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of butyl sorbate. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. This document details the physicochemical characteristics of this compound, outlines experimental protocols for its synthesis and analysis, and explores its applications, particularly within the pharmaceutical industry. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using diagrams to facilitate understanding.

Introduction

This compound, with the IUPAC name butyl (2E,4E)-hexa-2,4-dienoate, is the ester formed from sorbic acid and n-butanol.[1] It belongs to the sorbate family of compounds, which are widely recognized for their antimicrobial properties.[2] this compound is utilized as a flavoring agent and preservative in the food and cosmetics industries.[1][2] In the pharmaceutical sector, it holds potential as an excipient in various drug formulations due to its lipophilic nature, which can enhance drug solubility and bioavailability.[1][3] Its longer hydrocarbon chain, compared to other sorbate esters like methyl or ethyl sorbate, imparts unique solubility characteristics, making it particularly effective in non-polar systems and fatty products.[1] This guide will delve into the core physical and chemical properties of this versatile compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various fields. While it is generally described as a colorless liquid at room temperature, some sources report a high melting point, indicating it may be a solid.[4][5] This discrepancy in the literature highlights the need for careful consideration of the data source. The following tables summarize the key physical and chemical properties of this compound.

General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | butyl (2E,4E)-hexa-2,4-dienoate | [1][6] |

| CAS Number | 7367-78-4 | [1][2][7] |

| Molecular Formula | C₁₀H₁₆O₂ | [1][2][7] |

| Molecular Weight | 168.23 g/mol | [1][3][7] |

| Appearance | Colorless clear liquid (estimated) | [4] |

| Odor | Fruity | [1] |

Quantitative Physicochemical Data

| Property | Value | Conditions | Source(s) |

| Melting Point | 120-140 °C | [2][3][5] | |

| Boiling Point | 221.00 to 223.00 °C | @ 760.00 mm Hg | [4] |

| 226.5 °C | @ 760 mmHg | [2][8] | |

| 128-130 °C | @ 33 mbar | [9] | |

| Density | 0.912 g/cm³ | [8] | |

| 0.9216 g/cm³ | @ 20 °C | [2][3][5] | |

| Flash Point | 97.22 °C | (Closed Cup) | [4] |

| 97.5 °C | [2][8] | ||

| Vapor Pressure | 0.081 mmHg | @ 25.00 °C (estimated) | [4] |

| 0.0815 mmHg | @ 25°C | [2][8] | |

| Refractive Index | 1.457 | [8] | |

| 1.4875 | @ 20°C (589.3 nm) | [2][3][5] | |

| Water Solubility | 81.27 mg/L | @ 25 °C (estimated) | [4] |

| LogP (o/w) | 2.80 (estimated) | [4] | |

| 3.435 (estimated) | [4][5] |

Chemical Properties and Stability

This compound, as an ester, is susceptible to hydrolysis, especially under acidic or basic conditions, to yield sorbic acid and butanol. It is a combustible liquid. In its dry, crystalline form, sorbic acid (the parent acid of this compound) is stable. However, in solutions and food matrices, it can undergo autoxidation, leading to the formation of carbonyls and other degradation products.[10] The major degradation products of sorbic acid in aqueous solutions are reported to be acetaldehyde and β-carboxylacrolein.[10] The stability of sorbates is influenced by factors such as pH, temperature, water activity, and the presence of oxygen.[10]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of sorbic acid with n-butanol, typically using an acid catalyst.[11]

-

Materials: Sorbic acid, n-butanol, sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid), toluene (for azeotropic removal of water), sodium bicarbonate solution, anhydrous magnesium sulfate, and a suitable solvent for extraction (e.g., diethyl ether).

-

Apparatus: Round-bottom flask, reflux condenser, Dean-Stark trap (optional, for azeotropic removal of water), heating mantle, separatory funnel, and rotary evaporator.

-

Procedure:

-

In a round-bottom flask, combine sorbic acid and an excess of n-butanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

If using a Dean-Stark trap, fill it with toluene.

-

Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then again with water.

-

Extract the aqueous layer with a suitable organic solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent using a rotary evaporator to yield crude this compound.

-

Purify the product by vacuum distillation.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound.[12][13][14][15]

-

Sample Preparation: Samples containing this compound (e.g., from a synthesis reaction or a formulated product) are typically diluted in a suitable solvent like hexane or ethyl acetate before injection. For complex matrices like food or cosmetics, a prior extraction step may be necessary.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Typical GC Conditions:

-

Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Scan Range: A suitable mass range to detect the molecular ion (m/z 168) and characteristic fragments of this compound.

-

-

Data Analysis: The retention time of the peak corresponding to this compound is used for identification, and the peak area is used for quantification against a calibration curve prepared with known concentrations of a this compound standard. The mass spectrum, showing the molecular ion and fragmentation pattern, confirms the identity of the compound.[1]

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound via Fischer Esterification.

GC-MS Analytical Workflow

Caption: Generalized workflow for the analysis of this compound using GC-MS.

Antimicrobial Mechanism of Sorbates

Caption: Conceptual diagram of the antimicrobial action of sorbates.

Applications in Drug Development

This compound's properties make it a candidate for several applications in drug development:

-

Preservative: Like other sorbates, it can be used as a preservative in topical, oral, and other non-sterile formulations to prevent microbial growth.[2][16] Its effectiveness is generally higher at acidic pH.[16]

-

Excipient for Enhanced Solubility and Bioavailability: Due to its lipophilic nature, this compound can act as a solvent or co-solvent for poorly water-soluble active pharmaceutical ingredients (APIs).[1] This can be particularly useful in the formulation of oral and topical drug products to improve drug dissolution and subsequent absorption.[1]

-

Stabilizer: In some formulations, it may act as a stabilizer, preventing the degradation of the API or other components.[1]

-

Component of Drug Delivery Systems: While research has focused more broadly on polysorbates, the ester nature of this compound suggests its potential as a component in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or nanoemulsions, to improve the oral bioavailability of lipophilic drugs.

Conclusion

This compound is a versatile compound with a range of physical and chemical properties that make it suitable for various applications, including as a flavoring agent, preservative, and potentially as a valuable excipient in pharmaceutical formulations. This technical guide has provided a consolidated overview of its key characteristics, along with generalized experimental protocols and visual representations of important processes. While there are some inconsistencies in the reported physical data, particularly the melting point, the information presented herein serves as a solid foundation for researchers and professionals working with this compound. Further research to clarify the conflicting data and to explore its full potential in advanced drug delivery systems is warranted.

References

- 1. Buy this compound | 7367-78-4 [smolecule.com]

- 2. Cas 7367-78-4,this compound | lookchem [lookchem.com]

- 3. This compound - CD Formulation [formulationbio.com]

- 4. This compound, 7367-78-4 [thegoodscentscompany.com]

- 5. This compound | 7367-78-4 [amp.chemicalbook.com]

- 6. This compound | C10H16O2 | CID 5369076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - CAS - 7367-78-4 | Axios Research [axios-research.com]

- 8. chemnet.com [chemnet.com]

- 9. This compound [webbook.nist.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. nbinno.com [nbinno.com]

- 12. Analysis of Food Preservatives by GC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. mdpi.com [mdpi.com]

- 14. An Application of Gas Chromatography-Mass Spectrometry (GC-MS) Fast Automated Scan/SIM Type (FASST) in Determining the Preservative Levels in Foods [scirp.org]

- 15. researchgate.net [researchgate.net]

- 16. fagronacademy.us [fagronacademy.us]

Butyl sorbate spectral data (IR, GC-MS)

An In-depth Technical Guide to the Spectral Analysis of Butyl Sorbate (IR, GC-MS)

This guide provides a comprehensive overview of the infrared (IR) and gas chromatography-mass spectrometry (GC-MS) spectral data for this compound. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed information on the characterization of this compound. The document includes tabulated spectral data, detailed experimental protocols, and workflow diagrams to facilitate understanding and replication of the analytical methods.

This compound: An Overview

This compound (butyl (2E,4E)-hexa-2,4-dienoate) is an organic compound commonly used as a flavoring agent. Accurate analytical characterization is crucial for quality control and regulatory purposes. This guide focuses on two key analytical techniques for its identification and characterization: Infrared (IR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Infrared (IR) Spectral Data

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its ester and conjugated alkene functionalities.

Table 1: Major Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1640 | Medium | C=C stretch (conjugated alkene) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1260 | Strong | C-O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

| ~1000 | Medium | =C-H bend (alkene) |

Note: The peak positions are approximate and based on typical spectra for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify individual components of a mixture. For a pure compound like this compound, GC-MS provides a characteristic retention time and a mass spectrum that reveals its molecular weight and fragmentation pattern.

Table 2: Key Mass Spectral Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Ion |

| 41 | 74.70 | [C₃H₅]⁺ |

| 67 | 89.50 | [C₅H₇]⁺ |

| 95 | 99.99 | [C₆H₇O]⁺ |

| 112 | 41.80 | [M - C₄H₈O]⁺ |

| 168 | (not prominent) | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following sections detail the methodologies for acquiring the IR and GC-MS data for this compound.

Infrared (IR) Spectroscopy Protocol

This protocol is for the analysis of neat (undiluted) liquid this compound using a Fourier Transform Infrared (FTIR) spectrometer with a capillary cell.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Demountable capillary cell with IR-transparent windows (e.g., NaCl or KBr)

-

This compound sample

-

Pipette or syringe

-

Solvent for cleaning (e.g., isopropanol)

-

Lens tissue

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum: Acquire a background spectrum with an empty, clean capillary cell in the sample holder. This will be subtracted from the sample spectrum to remove any instrument and atmospheric absorptions.

-

Sample Preparation:

-

Disassemble the capillary cell and ensure the salt plates are clean and dry.

-

Using a pipette or syringe, apply a small drop of neat this compound to the center of one salt plate.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Assemble the cell holder around the salt plates.

-

-

Sample Analysis:

-

Place the prepared capillary cell into the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Disassemble the capillary cell and clean the salt plates thoroughly with a suitable solvent (e.g., isopropanol) and lens tissue.

-

Store the salt plates in a desiccator to prevent fogging from atmospheric moisture.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines the analysis of this compound using a standard capillary GC-MS system.

Materials and Equipment:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary GC column (e.g., 5% phenyl-methylpolysiloxane)

-

Helium carrier gas (high purity)

-

This compound sample

-

Solvent for dilution (e.g., hexane or ethyl acetate)

-

Autosampler vials with caps

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a suitable volatile solvent like hexane or ethyl acetate. Transfer the solution to an autosampler vial.

-

GC-MS System Setup:

-

Injector: Set the injector temperature to 250 °C. Use a split injection mode with a split ratio of, for example, 50:1 to prevent column overloading.

-

GC Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 10 °C/minute to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/minute.

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Ion source temperature: 230 °C.

-

Quadrupole temperature: 150 °C.

-

Scan range: m/z 40-400.

-

-

-

Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

The data system will acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the TIC based on its retention time.

-

Extract the mass spectrum for that peak.

-

Compare the acquired mass spectrum with a reference library (e.g., NIST) to confirm the identity of the compound.

-

Analyze the fragmentation pattern to ensure it is consistent with the structure of this compound.

-

Visualizations

The following diagrams illustrate the experimental workflows for the IR and GC-MS analyses.

Caption: Experimental workflow for FTIR analysis of this compound.

Caption: Experimental workflow for GC-MS analysis of this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Butyl Sorbate from Sorbic Acid and n-Butanol

This technical guide provides a comprehensive overview of the synthesis of this compound, a compound of interest for its antimicrobial properties and applications in various industries. The primary method detailed is the Fischer-Speier esterification of sorbic acid with n-butanol, a robust and widely utilized chemical transformation. This document outlines the reaction mechanism, a detailed experimental protocol, purification techniques, and key reaction parameters.

Introduction

This compound, the butyl ester of 2,4-hexadienoic acid, is a valuable chemical intermediate. Its synthesis is most commonly achieved through the esterification of sorbic acid with n-butanol.[1][2] This reaction is a classic example of Fischer-Speier esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water.[1] The reaction is reversible, and therefore, specific strategies are employed to drive the equilibrium towards the product side to achieve high yields.

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of this compound from sorbic acid and n-butanol proceeds via the Fischer-Speier esterification mechanism. This acid-catalyzed reaction involves several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of sorbic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of n-butanol attacks the now more electrophilic carbonyl carbon of the protonated sorbic acid.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final product, this compound.

Caption: Fischer-Speier esterification mechanism for this compound synthesis.

Experimental Protocol

This protocol is based on the principles of Fischer esterification and incorporates specific conditions outlined for the synthesis of this compound.[2]

Materials:

-

Sorbic Acid (C₆H₈O₂)

-

n-Butanol (C₄H₁₀O)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, combine sorbic acid, n-butanol, toluene, and p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the formation of the ester. Continue the reflux until no more water is collected in the trap.

-

Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Work-up:

-

Wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize the p-toluenesulfonic acid catalyst and remove any unreacted sorbic acid.

-

Wash the organic layer with a saturated brine solution to remove any remaining water-soluble impurities.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the toluene and excess n-butanol using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Reaction Conditions

The following table summarizes the key reaction parameters for the synthesis of this compound.

| Parameter | Value/Condition | Rationale |

| Reactants | Sorbic Acid, n-Butanol | - |

| Catalyst | p-Toluenesulfonic acid | An effective and commonly used acid catalyst for Fischer esterification. |

| Solvent | Toluene | Forms an azeotrope with water, facilitating its removal via a Dean-Stark trap.[2] |

| Molar Ratio (Sorbic Acid:n-Butanol) | 1:1.1 to 1:1.5 | Using a slight excess of n-butanol helps to shift the reaction equilibrium towards the product side.[2] |

| Pressure | 37.3 kPa to 61.3 kPa (Negative Pressure) | Lowering the pressure reduces the boiling point, allowing for azeotropic removal of water at a lower temperature, which can prevent polymerization of the conjugated diene system in sorbic acid and this compound.[2] |

| Yield | High | The use of a water-carrying agent and negative pressure significantly improves the reaction yield.[2] |

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Experimental workflow for this compound synthesis and purification.

Conclusion

The synthesis of this compound from sorbic acid and n-butanol via Fischer-Speier esterification is an effective method. The key to achieving high yields is the continuous removal of water, which can be efficiently accomplished using a Dean-Stark apparatus with toluene as a water-carrying agent, and potentially under reduced pressure to minimize side reactions. The purification of the final product through a series of washes and vacuum distillation is crucial for obtaining high-purity this compound suitable for research and development applications. This guide provides a solid foundation for the successful laboratory-scale synthesis of this important compound.

References

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of Butyl Sorbate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl sorbate, the butyl ester of sorbic acid, is a lipophilic compound with significant potential as an antimicrobial agent. This technical guide delineates the core antimicrobial mechanism of action of this compound, drawing upon the established principles of sorbic acid and its other esters. The primary mode of action involves the disruption of microbial cell membrane integrity and the inhibition of key metabolic enzymes. This document provides a comprehensive overview of these mechanisms, supported by quantitative data for analogous compounds, detailed experimental protocols for mechanism-of-action studies, and visual representations of the key pathways and experimental workflows. While specific quantitative data for this compound is limited in publicly available literature, this guide serves as a foundational resource by extrapolating from closely related sorbates and providing the necessary methodological framework for its further investigation.

Introduction

Sorbic acid and its salts have a long history of use as preservatives in the food and pharmaceutical industries. Their antimicrobial efficacy is primarily attributed to the undissociated form of the acid, which is more prevalent in acidic environments.[1] However, the effectiveness of sorbic acid diminishes at a higher pH. To overcome this limitation and enhance antimicrobial activity, esters of sorbic acid, such as this compound, have been developed. These esters are more lipophilic, allowing for more efficient passage through the microbial cell membrane, even at a neutral pH.[2] It is hypothesized that once inside the cell, intracellular esterases hydrolyze this compound into sorbic acid and butanol, leading to the disruption of cellular functions.[2] This guide provides a detailed exploration of the molecular mechanisms underpinning the antimicrobial action of this compound.

Core Antimicrobial Mechanisms of Action

The antimicrobial activity of this compound is a multi-faceted process targeting fundamental cellular structures and pathways. The primary mechanisms are detailed below.

Disruption of Cell Membrane Integrity

The increased lipophilicity of this compound compared to sorbic acid is a key factor in its enhanced antimicrobial properties.[2] The proposed mechanism for membrane disruption is as follows:

-

Passive Diffusion: this compound, being a lipophilic molecule, readily partitions into the lipid bilayer of the microbial cell membrane.

-

Membrane Fluidization: The integration of this compound into the membrane can lead to an increase in membrane fluidity, disrupting the highly organized structure of the lipid bilayer. This can impair the function of membrane-embedded proteins, such as those involved in transport and signaling.

-

Increased Permeability: The disruption of the membrane's structure leads to increased permeability, allowing for the leakage of essential intracellular components like ions, ATP, and nucleic acids. This loss of cellular contents can be lethal to the microorganism.

Inhibition of Metabolic Enzymes

Once this compound enters the cytoplasm, it is likely hydrolyzed by non-specific esterases to release sorbic acid and butanol. The intracellular sorbic acid then acts as a potent inhibitor of various metabolic pathways. Sorbic acid is known to inhibit several key enzymes, including those involved in:

-

Carbohydrate Metabolism: Enzymes such as enolase and lactate dehydrogenase can be inhibited, disrupting glycolysis and energy production.[3]

-

Citric Acid Cycle: Key enzymes like malate dehydrogenase and succinate dehydrogenase are also targets of sorbic acid inhibition, further crippling the cell's ability to generate ATP.[3]

This enzymatic inhibition leads to a state of metabolic arrest, preventing microbial growth and proliferation.

Intracellular Acidification

Following the intracellular hydrolysis of this compound, the resulting sorbic acid dissociates in the neutral pH of the cytoplasm, releasing protons (H+).[4] This leads to a decrease in the intracellular pH, creating an acidic environment that is detrimental to the function of many enzymes and cellular processes. The cell expends significant energy attempting to pump out the excess protons, further depleting its ATP reserves.[4]

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of Sorbic Acid and Potassium Sorbate against various microorganisms.

| Microorganism | Compound | pH | MIC (mg/L) | Reference |

| Escherichia coli | Potassium Sorbate | 7.0 | 400 | [6] |

| Staphylococcus aureus | Potassium Sorbate | 7.0 | 400 | [6] |

| Bacillus subtilis | Potassium Sorbate | 7.0 | 800 | [6] |

| Aspergillus sp. | Sodium Benzoate | - | >400 | [6] |

| Trametes sp. | Potassium Sorbate | - | 100 | [6] |

| Penicillium sp. | Potassium Sorbate | - | 100 | [6] |

| Cladosporium sp. | Potassium Sorbate | - | 100 | [6] |

| Salmonella enterica | Potassium Sorbate | - | 100 | [6] |

| Klebsiella pneumoniae | Potassium Sorbate | - | 100 | [6] |

| Proteus sp. | Potassium Sorbate | - | 100 | [6] |

| Bacillus cereus | Potassium Sorbate | - | 100 | [6] |

Table 2: IC50 Values of Sorbic Acid and Potassium Sorbate against various enzymes.

| Enzyme | Compound | IC50 (mg/L) | Reference |

| NAD(P)H:FMN oxidoreductase | Sorbic Acid | 0.02 | [7] |

| NAD(P)H:FMN oxidoreductase | Potassium Sorbate | 14 | [7] |

| Butyrylcholinesterase (BChE) | Sorbic Acid | > 50 | [7] |

| Lactate Dehydrogenase (LDH) | Sorbic Acid | > 50 | [7] |

| Alcohol Dehydrogenase (ADH) | Sorbic Acid | > 50 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to elucidate the antimicrobial mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Microbial culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in the sterile broth directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add 100 µL of the diluted microbial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

-

Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (no visible growth). Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

Cell Membrane Disruption Assay (Liposome Dye Leakage Assay)

This assay assesses the ability of a compound to disrupt the integrity of a lipid bilayer, simulating a cell membrane.[8]

Materials:

-

Liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration.

-

This compound solution

-

Triton X-100 (positive control for membrane lysis)

-

Phosphate-buffered saline (PBS)

-

Fluorometer or microplate reader with fluorescence capabilities

Procedure:

-

Prepare a suspension of the fluorescent dye-loaded liposomes in PBS.

-

In a 96-well plate, add the liposome suspension to wells containing serial dilutions of this compound.

-

Include a positive control (liposomes with Triton X-100) and a negative control (liposomes with PBS only).

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the dye.

-

An increase in fluorescence indicates the leakage of the dye from the liposomes due to membrane disruption by this compound. Calculate the percentage of dye leakage relative to the positive control.

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific enzyme.[9]

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Buffer solution providing the optimal pH for the enzyme

-

This compound solution

-

Spectrophotometer or other appropriate detection instrument

Procedure:

-

In a reaction vessel (e.g., cuvette or microplate well), combine the buffer, the enzyme, and varying concentrations of this compound.

-

Pre-incubate the enzyme with this compound for a short period to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction rate by measuring the change in absorbance or fluorescence over time, which corresponds to the consumption of the substrate or the formation of the product.

-

Calculate the percentage of enzyme inhibition for each concentration of this compound compared to a control reaction without the inhibitor.

-

Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity.

Visualizations

Signaling Pathways and Mechanisms

References

- 1. nbinno.com [nbinno.com]

- 2. real.mtak.hu [real.mtak.hu]

- 3. Sorbic Acid vs Potassium Sorbate: Food Preservation - Elchemy [elchemy.com]

- 4. Weak-acid preservatives: modelling microbial inhibition and response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative biocompatibility and antimicrobial studies of sorbic acid derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The efficacy of sodium benzoate and potassium sorbate in inhibiting the growth of food fungi and bacteria - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 7. Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid Bilayer Permeability Disruption Assay Kit [profoldin.com]

- 9. superchemistryclasses.com [superchemistryclasses.com]

Green Synthesis of Butyl Sorbate: A Technical Guide

Introduction

Butyl sorbate, the ester of sorbic acid and butanol, is a valuable compound with applications in the food, pharmaceutical, and cosmetic industries, primarily for its antimicrobial properties. Traditional chemical synthesis of this compound often involves harsh reaction conditions and the use of hazardous catalysts and solvents, posing environmental and safety concerns. Green chemistry principles advocate for the development of more sustainable and environmentally benign synthetic routes. This technical guide provides an in-depth overview of green synthesis methodologies for this compound, with a focus on enzymatic catalysis and whole-cell biocatalysis. This document is intended for researchers, scientists, and drug development professionals seeking to implement sustainable practices in their work.

Enzymatic Synthesis of this compound

Enzymatic esterification, particularly using lipases, has emerged as a leading green alternative for the synthesis of esters like this compound.[1][2] Lipases are highly selective, operate under mild conditions, and are biodegradable, aligning well with the principles of green chemistry.[2] The most commonly employed lipase for this purpose is an immobilized form of Candida antarctica lipase B (CALB), often known by trade names such as Novozym 435.[3][4]

Reaction Principle

The enzymatic synthesis of this compound involves the direct esterification of sorbic acid with butanol, catalyzed by a lipase. The general reaction is as follows:

Sorbic Acid + Butanol ⇌ this compound + Water

The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product side and achieve high yields.[5]

Experimental Protocol: Lipase-Catalyzed Synthesis

The following is a generalized protocol for the enzymatic synthesis of this compound based on methodologies reported for similar esters.[3][4][6]

Materials:

-

Sorbic Acid

-

n-Butanol

-

Immobilized Lipase (e.g., Novozym 435)

-

Organic Solvent (e.g., n-hexane, heptane, or solvent-free system)

-

Molecular Sieves (optional, for water removal)

-

Shaking incubator or magnetic stirrer with heating

-

Reaction vessel (e.g., screw-capped flask)

Procedure:

-

Reactant Preparation: Dissolve sorbic acid in the chosen organic solvent in the reaction vessel. If conducting a solvent-free synthesis, directly add the liquid butanol to the solid sorbic acid.

-

Substrate Molar Ratio: Add n-butanol to the reaction mixture. The molar ratio of butanol to sorbic acid is a critical parameter to optimize, with ratios typically ranging from 1:1 to 5:1.[7] An excess of the alcohol can help to shift the reaction equilibrium.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5% and 15% (w/w) of the total substrate weight.

-

Water Removal: (Optional) Add activated molecular sieves to the mixture to adsorb the water produced during the reaction.

-

Reaction Conditions: Place the sealed reaction vessel in a shaking incubator or on a heated magnetic stirrer. The reaction temperature is generally maintained between 40°C and 60°C.[7] The reaction time can vary from a few hours to over 24 hours, depending on the specific conditions.

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Product Recovery: After the reaction reaches the desired conversion, the immobilized enzyme can be easily separated by filtration for reuse. The solvent (if used) can be removed under reduced pressure. The crude this compound can then be purified, for example, by vacuum distillation.

Quantitative Data on Lipase-Catalyzed Ester Synthesis

The following table summarizes typical reaction conditions and outcomes for the synthesis of various short-chain esters using lipases, which can be indicative for the synthesis of this compound.

| Ester | Lipase Source | Substrates | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Butyl Acetate | Candida antarctica lipase B | Acetic Acid, Butanol | 3:1 | 40 | 2.5 | >90 | [3] |

| Butyl Propionate | Novozym 435 | Propionic Acid, Butanol | 9:1 | 42.77 | 24.87 | 93.76 | [3] |

| Methyl Butyrate | Immobilized Rhizopus oryzae | Vinyl Butyrate, Methanol | 0.6 M Methanol | 32 | 14 | 70.42 | [8] |

| Octyl Acetate | Novozym 435 | Vinyl Acetate, Octanol | 2 M Octanol | 36 | 12 | 92.35 | [8] |

| Glycerol Sorbate | Candida antarctica lipase B | Sorbic Acid, Glycerol | N/A (Glycerol as solvent) | N/A | 24 | N/A | [6][9] |

| Butyl Butyrate | Immobilized Candida rugosa | Butyric Acid, Butanol | N/A | N/A | N/A | N/A | [10] |

Whole-Cell Biocatalysis for this compound Synthesis

Whole-cell biocatalysis utilizes entire microbial cells containing the desired enzymes to carry out a chemical transformation.[11] This approach can be more cost-effective than using purified enzymes as it eliminates the need for costly and time-consuming enzyme purification steps.[12] Furthermore, the cellular environment can protect the enzyme and facilitate the regeneration of any necessary cofactors.

Principle of Whole-Cell Biocatalysis

In the context of this compound synthesis, a microorganism (often a recombinant strain of Escherichia coli or yeast) is engineered to overexpress a lipase, such as CALB.[11] These whole cells are then used directly as the catalyst in the reaction between sorbic acid and butanol.

Experimental Protocol: Whole-Cell Biocatalysis

The following is a generalized protocol for ester synthesis using a whole-cell biocatalyst.

Materials:

-

Recombinant microbial cells expressing lipase

-

Sorbic Acid

-

n-Butanol

-

Reaction Buffer (e.g., phosphate buffer) or organic solvent

-

Centrifuge

-

Shaking incubator

-

Reaction vessel

Procedure:

-

Cell Culture and Harvest: Cultivate the recombinant microbial cells under appropriate conditions to induce lipase expression. Harvest the cells by centrifugation and wash them with a suitable buffer.

-

Reaction Setup: Resuspend the cell pellet in the reaction medium (either a buffer or an organic solvent).

-

Substrate Addition: Add sorbic acid and n-butanol to the cell suspension. The concentrations and molar ratios of the substrates need to be optimized for the specific whole-cell system.

-

Reaction Conditions: Incubate the reaction mixture in a shaking incubator at a controlled temperature (typically between 30°C and 40°C).

-

Monitoring and Product Recovery: Monitor the reaction progress as described for the enzymatic synthesis. After the reaction, the cells can be separated by centrifugation. The supernatant or the organic phase containing the this compound can then be processed for product purification.

Quantitative Data on Whole-Cell Biocatalysis for Ester Synthesis

Data on whole-cell biocatalysis for this compound is scarce. However, studies on other esters provide insights into the potential of this approach.

| Product | Biocatalyst | Substrates | Key Findings | Reference |

| Mono-ethyl dicarboxylic acids | Recombinant E. coli | C6, C8, C9 fatty acids | Molar yield of 0.75 for mono-ethyl azelate from nonanoic acid. | [13] |

| Phenolic Glycoside Esters | Candida parapsilosis | Phenolic glycosides, acyl donors | High conversion (99.5% for salidroside). | [14] |

| Simvastatin | Recombinant E. coli | Monacolin J, DMB-S-MMP | >99% conversion. | [12] |

| Wax Esters | Metabolically engineered E. coli | Glucose, fatty acids | Continuous production with a productivity of 8.2 mg/(L·h). | [15] |

Visualizations

Enzymatic Synthesis Workflow

Caption: Workflow for the enzymatic synthesis of this compound.

Whole-Cell Biocatalysis Workflow

Caption: Workflow for this compound synthesis via whole-cell biocatalysis.

Conclusion

Green synthesis routes for this compound, particularly those employing enzymatic and whole-cell biocatalysis, offer significant advantages over traditional chemical methods. These approaches are characterized by milder reaction conditions, higher selectivity, reduced waste generation, and the use of renewable catalysts. While the optimization of reaction parameters is crucial for achieving high yields and economic viability, the detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and industry professionals to develop and implement sustainable and efficient processes for the production of this compound. Further research into novel biocatalysts and process intensification strategies will continue to enhance the green credentials of this compound synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Ester synthesis reaction with CALB displaying yeast whole cell biocatalyst: effect of organic solvent and initial water content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Combination of ester biosynthesis and ω-oxidation for production of mono-ethyl dicarboxylic acids and di-ethyl esters in a whole-cell biocatalytic setup with Escherichia coli - WUR [wur.nl]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Enzymatic catalysis in butyl sorbate production

An In-depth Technical Guide to the Enzymatic Catalysis of Butyl Sorbate Production

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an ester of sorbic acid, is a valuable compound with applications as a food additive and preservative.[1][2] Traditional chemical synthesis routes often involve harsh reaction conditions and the use of hazardous catalysts.[1][2] In contrast, enzymatic catalysis, primarily utilizing lipases, offers a sustainable and highly selective alternative.[1][3][4] This guide provides a comprehensive overview of the enzymatic production of this compound, detailing the reaction mechanisms, experimental protocols, and key process parameters. By leveraging the high specificity and mild operating conditions of biocatalysis, researchers can achieve high-yield, environmentally conscious production of this important ester.

Introduction to Enzymatic Esterification

The synthesis of this compound is achieved through the esterification of sorbic acid with n-butanol. While conventional chemical methods can accomplish this, they often require high temperatures and strong acid catalysts, leading to potential side reactions and environmental concerns.[2] Enzymatic synthesis has emerged as a superior "green" alternative, offering several distinct advantages:

-

Mild Reaction Conditions: Enzymes operate efficiently at moderate temperatures and pressures, preserving the integrity of thermally sensitive molecules and reducing energy consumption.

-

High Specificity and Selectivity: Lipases exhibit remarkable chemo-, regio-, and stereoselectivity, minimizing the formation of unwanted byproducts and simplifying downstream purification processes.[4]

-

Environmental Sustainability: Biocatalytic processes are environmentally benign, avoiding the use of corrosive acids and hazardous organic solvents.[3]

Lipases (EC 3.1.1.3) are the primary class of enzymes employed for this transformation. They are highly versatile and can function effectively in non-aqueous or solvent-free systems, which is crucial for driving the esterification equilibrium towards product formation.[4] For industrial applications, lipases are often immobilized on solid supports. Immobilization enhances enzyme stability, prevents denaturation, and, most importantly, allows for easy recovery and reuse of the biocatalyst, significantly improving process economics.[3][5][6][7] Lipases from various microbial sources, such as Candida antarctica (e.g., the commercial preparation Novozym 435), Rhizomucor miehei, and Aspergillus oryzae, have been successfully used for synthesizing various esters.[3][5][8][9]

The Catalytic Mechanism

Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism.[10][11] This two-step process involves the formation of a covalent intermediate between the enzyme and one of the substrates.

-

Acylation Step: First, the sorbic acid molecule enters the enzyme's active site. A key serine residue in the catalytic triad (Ser-His-Asp) performs a nucleophilic attack on the carbonyl carbon of the acid. This results in the formation of a tetrahedral intermediate, which then collapses to form a stable acyl-enzyme complex, releasing a molecule of water.

-

Deacylation Step: Next, the n-butanol molecule enters the active site and attacks the acyl-enzyme intermediate. This second nucleophilic attack forms another tetrahedral intermediate, which subsequently collapses, releasing the final product, this compound, and regenerating the free enzyme for the next catalytic cycle.

dot

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed this compound synthesis.

Experimental Protocols